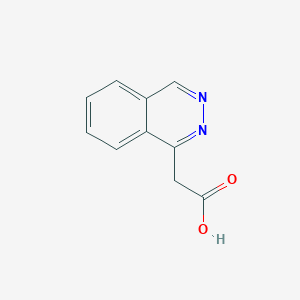
(11-Methoxy-11-oxoundecyl)-triphenylphosphanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(11-Methoxy-11-oxoundecyl)-triphenylphosphanium: is a chemical compound that belongs to the class of phosphonium salts. These compounds are known for their unique properties and applications in various fields, including chemistry, biology, and medicine. The structure of this compound consists of a triphenylphosphonium group attached to a decyl chain with a methoxycarbonyl group at the terminal position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (11-Methoxy-11-oxoundecyl)-triphenylphosphanium typically involves the reaction of triphenylphosphine with a decyl halide, followed by the introduction of a methoxycarbonyl group. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or toluene, and a base, such as sodium hydride or potassium carbonate, to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
化学反应分析
Types of Reactions: (11-Methoxy-11-oxoundecyl)-triphenylphosphanium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The triphenylphosphonium group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols, with reaction conditions including solvents like acetonitrile or ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives.
科学研究应用
Chemistry: In chemistry, (11-Methoxy-11-oxoundecyl)-triphenylphosphanium is used as a reagent in various organic synthesis reactions. Its unique structure allows it to act as a catalyst or intermediate in the formation of complex molecules.
Biology: In biological research, this compound is studied for its potential role in cellular processes. Its ability to interact with biological membranes makes it a valuable tool for investigating membrane dynamics and transport mechanisms.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It has been investigated for its ability to target specific cellular pathways, making it a candidate for drug development.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
作用机制
The mechanism of action of (11-Methoxy-11-oxoundecyl)-triphenylphosphanium involves its interaction with cellular membranes and molecular targets. The triphenylphosphonium group allows the compound to penetrate lipid bilayers, facilitating its entry into cells. Once inside, it can interact with specific proteins and enzymes, modulating their activity and influencing cellular processes.
相似化合物的比较
[10-(Methoxycarbonyl)decyl]triphenylphosphine: Similar in structure but lacks the phosphonium group.
[10-(Methoxycarbonyl)decyl]triphenylphosphine oxide: An oxidized form of the compound.
(11-Methoxy-11-oxoundecyl)-triphenylphosphanium chloride: A chloride salt form of the compound.
Uniqueness: this compound is unique due to its combination of a triphenylphosphonium group and a methoxycarbonyl-functionalized decyl chain. This structure imparts specific properties, such as enhanced membrane permeability and reactivity, making it distinct from other similar compounds.
属性
分子式 |
C30H38O2P+ |
|---|---|
分子量 |
461.6 g/mol |
IUPAC 名称 |
(11-methoxy-11-oxoundecyl)-triphenylphosphanium |
InChI |
InChI=1S/C30H38O2P/c1-32-30(31)25-17-6-4-2-3-5-7-18-26-33(27-19-11-8-12-20-27,28-21-13-9-14-22-28)29-23-15-10-16-24-29/h8-16,19-24H,2-7,17-18,25-26H2,1H3/q+1 |
InChI 键 |
XVQCDMUNKJITPQ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-[2-Chloro-2-(4-trifluoromethylphenyl)ethyl]azetidine](/img/structure/B8393412.png)







![Spiro[4.5]dec-2-yl-methanol](/img/structure/B8393481.png)
